molecular formula C23H35ClN4O3S2 B2421539 4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1329923-63-8

4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2421539
CAS No.: 1329923-63-8
M. Wt: 515.13
InChI Key: IIFHTDDTDQFSDD-UHFFFAOYSA-N
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Description

4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H35ClN4O3S2 and its molecular weight is 515.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Patel and Patel (2015) in "Advances in Applied Science Research" details the synthesis of heterocyclic compounds related to 4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, focusing on antibacterial and antifungal activities (Patel & Patel, 2015).

Anticonvulsant Properties

  • Research in the "Pharmaceutical Chemistry Journal" by Paronikyan et al. (2002) explores derivatives of pyridine, such as 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, for their anticonvulsant properties (Paronikyan et al., 2002).

Mitochondrial Reductive Function

  • A 2022 study in "Heterocyclic Communications" by Bellili et al. investigates compounds structurally related to this compound for their impact on mitochondrial reductive function in cell lines (Bellili et al., 2022).

Antiproliferative Activity and Mechanism of Action

  • In a 2019 study published in "Bioorganic Chemistry" by Raffa et al., related benzamides were synthesized to evaluate their antiproliferative activity and mechanism of action against human lung carcinoma (Raffa et al., 2019).

One-Pot Synthesis and Computational Elucidation

  • Guleli et al. (2019) in "Research on Chemical Intermediates" describe an efficient method for synthesizing derivatives with structures similar to this compound, along with computational analysis (Guleli et al., 2019).

Factor Xa Inhibition

  • A study by Haginoya et al. (2004) in "Bioorganic & Medicinal Chemistry Letters" examines similar compounds for their in vitro inhibitory activities against factor Xa, a crucial enzyme in the coagulation pathway (Haginoya et al., 2004).

Structural Characterization and Analgesic Action

  • Karczmarzyk and Malinka (2008) in the "Journal of Molecular Structure" focused on the structural characterization of isothiazolopyridines and their potential as analgesics (Karczmarzyk & Malinka, 2008).

In Vitro Screening and Molecular Docking

  • Flefel et al. (2018) conducted a study on molecules, including novel pyridine derivatives, for their antimicrobial and antioxidant activities, as well as in silico molecular docking screenings (Flefel et al., 2018).

Synthesis of Isothiazolopyridines

  • Youssef et al. (2012) in "Molecules" discuss the synthesis of isothiazolopyridines, demonstrating the importance of these compounds in medicinal chemistry (Youssef et al., 2012).

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3S2.ClH/c1-6-26-12-11-20-21(15-26)31-23(24-20)25-22(28)18-7-9-19(10-8-18)32(29,30)27(13-16(2)3)14-17(4)5;/h7-10,16-17H,6,11-15H2,1-5H3,(H,24,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFHTDDTDQFSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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